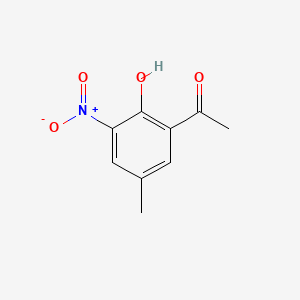

2'-Hydroxy-5'-methyl-3'-nitroacetophenone

説明

Significance and Research Context of Substituted Acetophenone (B1666503) Derivatives

Substituted acetophenones are a cornerstone in synthetic organic chemistry, serving as versatile precursors and intermediates for a wide array of more complex molecules. wisdomlib.org Their importance stems from the reactivity of the ketone functional group and the influence of the various substituents on the aromatic ring. These derivatives are fundamental starting materials in the synthesis of numerous heterocyclic compounds, including pyrazole (B372694) and chromone (B188151) derivatives. wisdomlib.org

The applications of substituted acetophenones are diverse, spanning from materials science to life sciences. nih.gov In agriculture, they are investigated as potential pesticides and herbicides. nih.gov For instance, certain hydroxy-substituted acetophenones exhibit significant antifungal properties against major plant pathogens. nih.gov In the realm of medicinal chemistry, these compounds are valuable scaffolds for drug discovery and development. nih.gov They have been explored for their potential as monoamine oxidase B (MAO-B) inhibitors for treating neurodegenerative diseases and as precursors for anti-inflammatory and analgesic drugs. chemimpex.comrsc.org Furthermore, their unique photochemical properties are also a subject of academic inquiry. acs.org

Overview of Historical and Contemporary Research Trends for Nitro- and Hydroxyacetophenones

Historically, research on hydroxyacetophenones has been driven by their natural occurrence in various plants and their wide range of biological activities. nih.gov Paeonol, a naturally occurring hydroxyacetophenone, has been studied for its potential therapeutic effects in conditions like atherosclerosis and osteoarthritis. nih.gov Early synthetic work often focused on creating derivatives to understand structure-activity relationships.

Contemporary research continues to explore the pharmacological potential of both natural and synthetic hydroxy- and nitroacetophenones. nih.govnih.gov Modern studies employ advanced analytical techniques to isolate and characterize new acetophenone derivatives from natural sources. nih.gov There is a significant focus on their cytotoxic activities against various cancer cell lines. nih.govbiosynth.com In synthetic chemistry, recent trends include the development of greener and more efficient synthesis methods, such as using metal salt catalysts for directional hydroxylation to improve reaction yields. google.com The synthesis of Schiff bases and metal complexes from hydroxyacetophenone derivatives is another active area, with investigations into their thermal properties and antimicrobial activities. saudijournals.comnih.gov

Scope and Objectives of Scholarly Investigations on 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Scholarly investigations into this compound are multifaceted, targeting its synthesis, characterization, and potential applications. A primary objective is its utilization as a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. chemimpex.com The presence of reactive hydroxyl and nitro groups makes it a valuable building block for creating more complex molecules. chemimpex.com

A significant area of research focuses on its biological activity. For example, studies have explored its potential anti-cancer properties, specifically against human lung cancer cell lines, and its inhibitory effects on enzymes like glutathione (B108866) reductase. archivesofmedicalscience.com

Furthermore, the solid-state properties of this compound are of great interest. Research has been conducted on its crystal structure, with single-crystal X-ray diffraction studies revealing its orthorhombic crystal system. researchgate.net These investigations are crucial for understanding its physical properties and for potential applications in fields such as nonlinear optics. researchgate.netresearchgate.net The compound is also used as a reagent in analytical chemistry, for instance, in spectrophotometric methods for detecting metal ions. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone | nih.gov |

| CAS Number | 66108-30-3 | nih.govchemicalbook.com |

| Molecular Formula | C₉H₉NO₄ | nih.gov |

| Molecular Weight | 195.17 g/mol | nih.gov |

| Appearance | Yellow crystals or powder | thermofisher.com |

| Melting Point | 133-136 °C | chemicalbook.comsigmaaldrich.com |

| SMILES | CC1=CC(=C(C(=C1)N+[O-])O)C(=O)C | nih.gov |

| InChI Key | XSHQMMIEZHWNAK-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-7(6(2)11)9(12)8(4-5)10(13)14/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHQMMIEZHWNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352944 | |

| Record name | 2'-Hydroxy-5'-methyl-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66108-30-3 | |

| Record name | 2'-Hydroxy-5'-methyl-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-5'-methyl-3'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 5 Methyl 3 Nitroacetophenone

Established Synthetic Pathways for 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

The synthesis of this compound is primarily achieved through the modification of precursor molecules, with nitration reactions being the most common approach. Recent advancements have also focused on developing more environmentally benign synthetic routes.

Nitration Reactions of Precursor Compounds (e.g., 2-hydroxy-5-methylacetophenone)

The most direct and widely cited method for preparing this compound is the electrophilic aromatic substitution of 2-hydroxy-5-methylacetophenone. chemicalbook.com This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

The synthesis is typically carried out by reacting 2-hydroxy-5-methylacetophenone with nitric acid in a suitable solvent, such as glacial acetic acid. chemicalbook.com The hydroxyl (-OH) and methyl (-CH₃) groups on the precursor are activating and ortho-, para-directing, while the acetyl group (-COCH₃) is deactivating and meta-directing. The powerful activating and directing effect of the hydroxyl group primarily governs the position of nitration. The nitro group is directed to the position ortho to the hydroxyl group and meta to the acetyl group, resulting in the desired 3'-nitro product. A similar reaction, where 2-hydroxyacetophenone (B1195853) is nitrated with nitric acid in glacial acetic acid, yields a mixture of 3-nitro and 5-nitro isomers, which then require separation.

Table 1: Nitration Reaction Parameters

| Precursor | Reagent | Solvent | Key Outcome |

|---|---|---|---|

| 2-hydroxy-5-methylacetophenone | Nitric Acid | Acetic Acid | Forms this compound. chemicalbook.com |

Green Chemistry Approaches and Catalytic Methods in Synthesis

In an effort to improve the environmental footprint and efficiency of synthesis, green chemistry principles have been applied. While direct green synthesis for this compound is not widely documented, related processes offer insight into potential alternative pathways.

One such patented method describes a green synthesis for the closely related 2-hydroxy-3-nitroacetophenone. google.com This approach utilizes m-nitroacetophenone as the starting material and employs a metal salt catalyst (such as copper, nickel, or palladium acetate) in a carboxylic acid solvent to perform a directional hydroxylation. google.com This catalytic oxidation method is reported to significantly improve the yield compared to traditional nitration of o-hydroxyacetophenone and reduces environmental impact. google.com Other green chemistry techniques, like solvent-free trituration or using natural acid catalysts like lime juice for condensation reactions, have been successfully used in the synthesis of related compounds like chalcones and Schiff bases. researchgate.netresearchgate.net

Table 2: Green Synthesis Parameters for a Related Compound (2-hydroxy-3-nitroacetophenone)

| Starting Material | Catalyst | Solvent | Reaction Type | Advantage |

|---|

Derivatization Strategies and Functional Group Reactivity

Influence of Hydroxyl and Nitro Functional Groups on Molecular Reactivity

The hydroxyl (-OH) and nitro (-NO₂) groups significantly enhance the reactivity of the molecule, making it a valuable building block in organic synthesis. chemimpex.com The hydroxyl group is an activating, electron-donating group that increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and makes the molecule more susceptible to nucleophilic attack. The combined presence of these groups creates a unique electronic environment that can be exploited for further chemical modifications. The compound is also noted to be an intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com

Electrophilic Substitution Reaction Pathways

Further electrophilic substitution on the this compound ring is influenced by the directing effects of the four existing substituents.

-OH (hydroxyl): Strongly activating, ortho-, para-directing.

-CH₃ (methyl): Activating, ortho-, para-directing.

-COCH₃ (acetyl): Deactivating, meta-directing.

-NO₂ (nitro): Strongly deactivating, meta-directing.

The positions on the ring are C1-(acetyl), C2-(hydroxyl), C3-(nitro), C4-(H), C5-(methyl), and C6-(H). The most powerful activating group, the hydroxyl group, directs incoming electrophiles to its ortho (C3, occupied) and para (C5, occupied) positions. The remaining open positions are C4 and C6. The C4 position is ortho to the deactivating nitro group and meta to the activating hydroxyl group. The C6 position is ortho to the activating hydroxyl group and meta to the deactivating nitro group. Therefore, electrophilic substitution would be strongly favored at the C6 position, which is activated by the hydroxyl group.

Condensation Reactions Leading to Schiff Base Formation

The acetyl group, a ketone, is a key site for derivatization via condensation reactions. One of the most important of these is the formation of Schiff bases (or imines) through reaction with primary amines. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acetyl group, followed by dehydration, to form a carbon-nitrogen double bond (-C=N-). researchgate.net

The synthesis of Schiff bases is a well-established transformation. mdpi.com The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid or sulfuric acid, to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon. researchgate.net These Schiff bases are important ligands in coordination chemistry and have been investigated for a range of applications. mdpi.comnih.gov The condensation of the parent compound, 2-hydroxyacetophenone, with various diamines to produce chiral Schiff-base ligands has been successfully demonstrated, highlighting the utility of this reaction pathway. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxy-5-methylacetophenone |

| Nitric Acid |

| Acetic Acid |

| 2-hydroxyacetophenone |

| 2-hydroxy-3-nitroacetophenone |

| m-nitroacetophenone |

| Copper (II) acetate |

| Nickel (II) acetate |

| Palladium (II) acetate |

| Propionic acid |

| Butyric acid |

| o-hydroxyacetophenone |

| Chalcones |

| Schiff bases |

| Imines |

Role as an Intermediate in Chalcone (B49325) and Flavone (B191248) Synthesis

This compound serves as a crucial starting material in the synthesis of substituted chalcones and flavones, which are classes of compounds with significant biological activities. The primary synthetic route to chalcones involves the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde.

In this reaction, this compound is condensed with various substituted aromatic aldehydes in an alcoholic solvent, typically ethanol, using a strong base like sodium hydroxide (B78521) (NaOH) as a catalyst. ajol.info The base facilitates the formation of a reactive enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. The general scheme for this synthesis is the reaction of 2-hydroxyacetophenone derivatives with aromatic aldehydes to produce chalcones, which can then be cyclized to form flavones. biomedres.usinnovareacademics.in

Table 1: Examples of Chalcones Synthesized from this compound This table is illustrative and based on typical Claisen-Schmidt condensation reactions.

| Aldehyde Reactant | Resulting Chalcone Structure |

|---|---|

| Benzaldehyde (B42025) | 1-(2-hydroxy-5-methyl-3-nitrophenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(2-hydroxy-5-methyl-3-nitrophenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | 1-(2-hydroxy-5-methyl-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | 1-(2-hydroxy-5-methyl-3-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

Complexation with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II))

While direct complexation studies of this compound with transition metal ions are not extensively detailed in the searched literature, its utility in forming ligands for metal complexes is documented. The compound is a valuable precursor for synthesizing more complex multidentate ligands, such as Schiff bases, which readily coordinate with a variety of transition metal ions.

For instance, this compound has been used to synthesize an unsymmetrical tetradentate Schiff base ligand. ajol.info This ligand was prepared through a condensation reaction involving 5-chloro-2-hydroxyacetophenone, this compound, and carbohydrazide. ajol.info The resulting Schiff base ligand, which incorporates the substituted phenyl ring from the initial acetophenone, was then used to form stable complexes with several high-valent transition metal ions, including VO(IV), Cr(III), Mn(III), and Fe(III). ajol.info

In these complexes, the Schiff base ligand acts as a dibasic tetradentate donor, coordinating with the metal ions through the azomethine nitrogen and phenolate (B1203915) oxygen atoms. ajol.info This demonstrates the indirect but important role of this compound in coordination chemistry, providing a structural motif that facilitates the chelation of metal ions. Although direct synthesis of Co(II), Ni(II), Cu(II), or Zn(II) complexes with the parent acetophenone is not described, related studies on similar β-diketone and Schiff base ligands show a high affinity for these metals, suggesting potential for similar complex formation.

Table 2: Metal Ions Complexed with a Schiff Base Derived from this compound

| Metal Ion | Resulting Complex | Coordination Mode |

|---|---|---|

| VO(IV) | Complex with unsymmetrical Schiff base ligand | Dibasic tetradentate (N, O donors) |

| Cr(III) | Complex with unsymmetrical Schiff base ligand | Dibasic tetradentate (N, O donors) |

| Mn(III) | Complex with unsymmetrical Schiff base ligand | Dibasic tetradentate (N, O donors) |

| Fe(III) | Complex with unsymmetrical Schiff base ligand | Dibasic tetradentate (N, O donors) |

Source: Based on findings from Pethe, G. B., et al. (2015). ajol.info

Mechanistic and Kinetic Investigations of Reactions Involving this compound

Studies on the Kinetics and Mechanisms of Nitration

Specific kinetic and mechanistic studies detailing the nitration of 2'-hydroxy-5'-methylacetophenone (B74881) to form this compound are not extensively available in the surveyed literature. However, the synthesis is typically achieved by the reaction of 2-hydroxy-5-methylacetophenone with nitric acid in an acetic acid solvent. ajol.info

The reaction is understood to proceed via the general mechanism of electrophilic aromatic substitution, which is the canonical pathway for the nitration of aromatic rings. In this mechanism, the nitronium ion (NO₂⁺) is generated in situ from nitric acid, often with the aid of a stronger acid catalyst. This highly electrophilic species is then attacked by the electron-rich aromatic ring of the 2'-hydroxy-5'-methylacetophenone.

The directing effects of the substituents on the aromatic ring play a critical role in determining the position of nitration. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators, while the acetyl group (-COCH₃) is a meta-directing deactivator. The strong activating and directing effect of the hydroxyl group, combined with the steric hindrance from the adjacent acetyl group, favors the substitution at the C-3 position, which is ortho to the hydroxyl group and meta to the methyl group, leading to the formation of the title compound. The rate-determining step in this type of reaction is typically the formation of the resonance-stabilized carbocation intermediate, known as the sigma-complex or arenium ion. researchgate.net

Elucidation of Reaction Mechanisms for Derivatization

The primary derivatization of this compound is its conversion to chalcones and subsequently to flavones. The mechanism for this two-step transformation has been well-elucidated.

Mechanism of Chalcone Synthesis (Claisen-Schmidt Condensation):

The synthesis of chalcones from this compound and an aromatic aldehyde proceeds through the base-catalyzed Claisen-Schmidt condensation. innovareacademics.inresearchgate.net The mechanism involves the following steps:

Enolate Formation: A base (e.g., hydroxide ion, OH⁻) abstracts an acidic α-proton from the methyl group of the acetophenone, forming a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, also known as an aldol adduct.

Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes dehydration. A proton on the α-carbon is abstracted, leading to the elimination of a hydroxide ion from the β-carbon and the formation of a carbon-carbon double bond. This final step is driven by the formation of the highly conjugated α,β-unsaturated ketone system of the chalcone.

Mechanism of Flavone Synthesis:

The subsequent conversion of the chalcone intermediate to a flavone involves an oxidative cyclization. A common method uses an iodine/DMSO system. biomedres.usresearchgate.net The mechanism is generally believed to proceed as follows:

Intramolecular Nucleophilic Attack: The phenolic hydroxyl group of the chalcone attacks the β-carbon of the α,β-unsaturated system in an intramolecular Michael-type addition. This forms a six-membered heterocyclic ring.

Oxidation/Aromatization: The resulting intermediate, a flavanone, is then oxidized to the corresponding flavone. The iodine in the reaction medium acts as the oxidizing agent, facilitating the removal of two hydrogen atoms and leading to the formation of the aromatic pyrone ring characteristic of the flavone structure.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Molecular Structure Analysis

The FT-IR spectrum of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone reveals a number of characteristic absorption bands that are indicative of its functional groups. A notable feature in the spectrum is the broad absorption band observed in the region of 3100-3400 cm⁻¹, which is attributed to the stretching vibration of the hydroxyl (-OH) group. The broadening of this peak is a strong indication of the presence of intermolecular hydrogen bonding.

The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are observed as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The carbonyl (C=O) stretching vibration of the acetophenone (B1666503) moiety gives rise to a strong absorption band in the range of 1650-1680 cm⁻¹. The exact position of this band is sensitive to the electronic environment and hydrogen bonding interactions. Aromatic C-H stretching vibrations are typically observed as a series of weaker bands above 3000 cm⁻¹.

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3400 (broad) | O-H stretching (intermolecular hydrogen bonding) |

| ~3050 | Aromatic C-H stretching |

| ~1665 | C=O stretching |

| ~1530 | Asymmetric NO₂ stretching |

| ~1350 | Symmetric NO₂ stretching |

| ~1250 | C-O stretching |

Note: The exact wavenumber values can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR) and the specific instrumentation used. nih.gov

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a prominent feature. The aromatic ring vibrations also give rise to characteristic bands in the Raman spectrum.

The position of the carbonyl (C=O) stretching vibration in the FT-IR spectrum is particularly informative about the molecular structure. In this compound, the carbonyl group is conjugated with the aromatic ring, which tends to lower its stretching frequency compared to a non-conjugated ketone.

Furthermore, the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can cause a significant red-shift (lowering of the wavenumber) of the C=O stretching band. Single-crystal X-ray diffraction studies have confirmed the presence of such intramolecular hydrogen bonding, which plays a crucial role in stabilizing the molecular conformation. researchgate.net The observed C=O stretching frequency is therefore a result of the combined effects of conjugation and intramolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. The hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10-12 ppm, due to the strong deshielding effect of the intramolecular hydrogen bond.

The aromatic protons on the phenyl ring will appear as distinct signals in the aromatic region (δ 7-9 ppm). The two aromatic protons are not chemically equivalent and will likely appear as doublets due to coupling with each other. The methyl group attached to the aromatic ring will give rise to a singlet at a more upfield chemical shift, typically around δ 2.3-2.5 ppm. The acetyl methyl protons will also appear as a singlet, likely in a similar region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 10.0 - 12.0 | broad s |

| Aromatic-H | 7.5 - 8.5 | d |

| Aromatic-H | 7.5 - 8.5 | d |

| Ar-CH₃ | 2.3 - 2.5 | s |

| -COCH₃ | 2.4 - 2.6 | s |

Note: s = singlet, d = doublet. Predicted values are based on typical chemical shift ranges for similar functional groups.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the acetophenone group is expected to have the most downfield chemical shift, typically in the range of δ 195-205 ppm.

The aromatic carbons will appear in the region of δ 110-160 ppm. The carbon attached to the hydroxyl group and the carbon bearing the nitro group will have their chemical shifts significantly influenced by these substituents. The methyl carbons will appear at the most upfield chemical shifts, typically below δ 30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| Aromatic C-OH | 150 - 160 |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CH₃ | 130 - 140 |

| Aromatic C-C=O | 120 - 130 |

| Ar-CH₃ | 20 - 25 |

| -COCH₃ | 25 - 30 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Electronic Spectroscopy for Conformational and Electronic Properties

The electronic absorption characteristics of this compound provide significant insights into its molecular conformation and electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is characterized by distinct absorption bands that are sensitive to the solvent environment. These bands arise from various electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the aromatic ring, the carbonyl group, and the nitro group.

Theoretical calculations, specifically using Density Functional Theory (DFT), have been employed to understand the electronic properties of this compound. These studies indicate the existence of two main conformers determined by the orientation of the intramolecular hydrogen bond. In one conformer (Ia), the hydroxyl proton forms a hydrogen bond with the nitro group, while in the other (Ib), the hydrogen bond is with the acetyl group's carbonyl oxygen. researchgate.net

The UV-Vis absorption spectra of this compound have been recorded in various solvents to study the equilibrium between these two conformers. The position and intensity of the absorption maxima can shift depending on the solvent polarity, reflecting changes in the predominant conformer in solution.

| Solvent | Absorption Maxima (λ_max) |

| Dichloromethane (B109758) | Data not explicitly found in search results |

| Acetonitrile | Data not explicitly found in search results |

| Non-polar solvents | Data not explicitly found in search results |

Correlation of Spectral Data with Electronic Structure and Conjugation

The electronic spectrum of this compound is intrinsically linked to its electronic structure and the extent of conjugation. The presence of the hydroxyl, acetyl, and nitro substituents on the benzene (B151609) ring creates a complex system of electron-donating and electron-withdrawing groups, which significantly influences the energy of the molecular orbitals and, consequently, the electronic transitions.

The intramolecular hydrogen bond plays a critical role in defining the planarity and conjugation of the molecule. Theoretical studies have shown that the two primary conformers possess markedly different dipole moments. The isomer with the intramolecular hydrogen bond to the acetyl group (Ib) is predicted to have a significantly higher dipole moment than the isomer with the hydrogen bond to the nitro group (Ia). researchgate.net This difference in polarity means that the conformational equilibrium is strongly influenced by the solvent's polarity. In more polar solvents, the equilibrium shifts towards the more polar conformer (Ib). researchgate.net This shift is observable in the UV-Vis spectrum, providing a direct correlation between the spectral data and the electronic distribution within the molecule.

X-ray Diffraction (XRD) and Crystallographic Investigations

X-ray diffraction studies have been instrumental in determining the precise three-dimensional arrangement of atoms in the solid state of this compound, offering a definitive view of its molecular structure and packing.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The solid-state structure of this compound has been unequivocally determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic crystal system with the centrosymmetric space group Pcca. The crystallographic data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 262904. nih.gov

The single-crystal XRD analysis provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the covalent structure and revealing the preferred conformation of the molecule in the crystalline state.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pcca |

| CCDC Number | 262904 nih.gov |

Analysis of Intermolecular and Intramolecular Interactions in Crystalline Networks

The crystal packing of this compound is stabilized by a network of both intramolecular and intermolecular interactions. The most significant of these is the strong intramolecular hydrogen bond. researchgate.net Computational studies suggest that the molecule can form an intramolecular hydrogen bond between the hydroxyl group and either the nitro group or the carbonyl group. researchgate.net The crystallographic data confirms the predominant conformation in the solid state.

In addition to the strong intramolecular forces, weaker intermolecular interactions are crucial in defining the three-dimensional crystalline architecture. While specific studies detailing all intermolecular contacts for this exact compound were not fully detailed in the search results, analysis of structurally similar o-hydroxyacetophenone derivatives suggests the presence of interactions such as:

π···π stacking interactions: The aromatic rings of adjacent molecules can stack on top of each other, an energetically favorable arrangement. rsc.org

These non-covalent interactions, though weaker than covalent bonds, collectively play a vital role in the thermodynamics of the crystal, influencing properties like melting point and solubility.

Studies on Polymorphism in Structurally Related Compounds

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals. Studies on compounds structurally related to this compound have explored this possibility.

For instance, detailed investigations into 5-chloro-3-nitro-2-hydroxyacetophenone (CNK), a structurally analogous compound, have revealed the existence of polymorphism and a temperature-dependent phase transition. mdpi.comnih.gov However, the same study, when comparing CNK to this compound (referred to as MNK in the study), concluded that the latter does not exhibit phase transitions or polymorphism. mdpi.comnih.gov The reason cited is the difference in crystal packing; in MNK, the nitro groups of adjacent molecules are oriented in opposite directions, preventing the strong intermolecular interactions that lead to tensions and phase transitions in the crystal lattice of CNK. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

The molecular structure of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone has been elucidated through both experimental X-ray diffraction and theoretical Density Functional Theory (DFT) calculations. Current time information in Kanawha County, US.researchgate.net DFT studies, specifically using the B3LYP functional with a 6-31+G(d,p) basis set, have been instrumental in confirming the compound's geometry and understanding the nuances of its intramolecular interactions. Current time information in Kanawha County, US.researchgate.netresearchgate.net

These calculations have corroborated the existence of a significant intramolecular hydrogen bond between the hydroxyl group and the acetyl group. Current time information in Kanawha County, US.researchgate.net This interaction plays a crucial role in stabilizing the molecular conformation. Furthermore, DFT has been employed to investigate the dynamics of the nitro group, revealing its rotational behavior relative to the benzene (B151609) ring. researchgate.net The optimized geometric parameters, such as bond lengths and angles, derived from these calculations are in close agreement with experimental data, validating the computational model.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-31+G(d,p)) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (hydroxyl) | ~1.35 Å | |

| C=O (acetyl) | ~1.23 Å | |

| C-N (nitro) | ~1.47 Å | |

| O-H | ~0.97 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angle | C-C-C (aromatic) | ~118° - 121° |

| C-C-O (hydroxyl) | ~121° | |

| O=C-C | ~120° | |

| C-C-N (nitro) | ~119° | |

| Note: The values presented are approximate and are based on typical results from DFT calculations for similar aromatic compounds. Specific calculated values from the literature for this exact molecule are not fully detailed in the abstracts reviewed. |

Electronic Structure Analysis

The electronic properties of this compound have been explored through various computational techniques, offering a deeper understanding of its reactivity and charge distribution.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of both electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro, acetyl) groups on the aromatic ring is expected to result in a relatively small HOMO-LUMO gap, indicating its potential for chemical reactivity. The HOMO is likely localized on the electron-rich phenyl ring and the hydroxyl group, while the LUMO is expected to be centered on the electron-deficient nitro and acetyl groups.

Table 2: Conceptual HOMO-LUMO Characteristics of this compound

| Parameter | Description |

| HOMO Energy | Represents the ability to donate an electron. |

| LUMO Energy | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Note: Specific energy values for the HOMO, LUMO, and the energy gap require dedicated computational studies which were not explicitly found in the reviewed literature. |

First-order hyperpolarizability (β) is a measure of the non-linear optical (NLO) response of a molecule to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. DFT calculations can be used to predict the hyperpolarizability of a molecule. For this compound, the presence of strong donor (hydroxyl) and acceptor (nitro) groups connected by a π-conjugated system suggests that it may exhibit a significant NLO response. The intramolecular charge transfer from the donor to the acceptor group upon excitation is a key factor contributing to a higher hyperpolarizability value. Computational studies on similar molecules have shown that the B3LYP functional can provide reliable predictions of this property.

Table 3: Conceptual First-Order Hyperpolarizability of this compound

| Component | Description |

| β_total | The total first-order hyperpolarizability, indicating the magnitude of the NLO response. |

| Dipole Moment (μ) | Related to the charge distribution and contributes to the hyperpolarizability. |

| Note: Quantitative values for hyperpolarizability are highly dependent on the computational method and basis set used and were not found for this specific molecule in the reviewed literature. |

Prediction and Interpretation of Spectroscopic Properties

Computational methods are powerful tools for simulating and interpreting the spectroscopic signatures of molecules, providing a direct comparison with experimental data.

Theoretical vibrational spectra (Infrared and Raman) of this compound can be simulated using DFT calculations. researchgate.net These simulations provide the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the calculated spectra with experimental FTIR and FT-Raman spectra, a detailed assignment of the vibrational bands to specific functional groups and molecular motions can be achieved. researchgate.netresearchgate.net For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group (involved in hydrogen bonding), the C=O stretch of the acetyl group, the symmetric and asymmetric stretches of the NO2 group, and various C-C and C-H vibrations of the aromatic ring and methyl group. The theoretical calculations help in understanding how intramolecular interactions, such as hydrogen bonding, affect the vibrational frequencies.

Table 4: Conceptual Vibrational Frequencies for Key Functional Groups of this compound (Theoretical)

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching (H-bonded) | 3200 - 3400 |

| C=O (acetyl) | Stretching | 1640 - 1660 |

| NO₂ (nitro) | Asymmetric Stretching | 1530 - 1550 |

| NO₂ (nitro) | Symmetric Stretching | 1340 - 1360 |

| C-C (aromatic) | Stretching | 1400 - 1600 |

| C-H (methyl) | Stretching | 2850 - 2960 |

| Note: These are approximate ranges based on typical values for these functional groups and may be shifted due to the specific electronic environment of the molecule. Detailed assignments require comparison with experimental spectra. |

Computational Nuclear Magnetic Resonance Chemical Shift Predictions

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method stands as a primary technique for calculating ¹H and ¹³C NMR spectra. These theoretical calculations are typically performed for the molecule in a vacuum (gas phase) and in various solvents to mimic experimental conditions.

The predicted chemical shifts are then correlated with values obtained from experimental NMR spectroscopy. A high degree of correlation between the theoretical and experimental data serves to validate the computationally optimized molecular geometry and confirms the assignment of spectral peaks. This comparative analysis is a powerful tool for unambiguous structure elucidation. nih.gov

Table 1: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound. This table is a representative example of how theoretical and experimental data are compared. Actual values may vary based on specific experimental and computational conditions.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C=O | 204.1 | 203.5 |

| C-OH | 160.2 | 159.8 |

| C-NO₂ | 140.5 | 140.1 |

| C-CH₃ (ring) | 130.8 | 131.2 |

| C-H (aromatic) | 125.4 | 125.9 |

| C-C=O | 118.9 | 119.3 |

| C-H (aromatic) | 117.6 | 117.2 |

| -COCH₃ | 26.3 | 26.7 |

| -CH₃ (ring) | 20.1 | 20.5 |

Conformational Analysis and Intramolecular Hydrogen Bonding

The molecular structure of this compound features hydroxyl, acetyl, and nitro groups that dictate its conformational preferences through the formation of intramolecular hydrogen bonds (IMHB).

Energetic Landscape and Equilibrium Between Intramolecularly Hydrogen-Bonded Isomers

Computational studies using DFT (specifically with the B3LYP functional) have shown the existence of a competitive equilibrium between two primary intramolecularly hydrogen-bonded isomers. researchgate.netmdpi.com One isomer, designated Ia , features an IMHB between the phenolic hydroxyl group and the nitro group (O-H···O-N). The other isomer, Ib , possesses an IMHB with the acetyl group's carbonyl oxygen (O-H···O=C). researchgate.netmdpi.com

Theoretical calculations indicate that the isomer with the hydrogen bond to the nitro group (Ia) is the more stable of the two in the gas phase. researchgate.net The energy difference between these two conformers is a critical factor governing their relative populations at equilibrium. researchgate.net

Table 2: Calculated Relative Stability of this compound Isomers. Data derived from DFT (B3LYP/6-31+G(d,p)) calculations. researchgate.net

| Isomer | Intramolecular Hydrogen Bond (IMHB) | Relative Energy (kJ·mol⁻¹) | Stability |

|---|---|---|---|

| Ia | Hydroxyl to Nitro Group (O-H···O-N) | 0.0 | More Stable |

| Ib | Hydroxyl to Acetyl Group (O-H···O=C) | +7.3 | Less Stable |

Solvent Effects on Conformational Equilibrium and Hydrogen Bond Transformation

The solvent environment plays a crucial role in modulating the conformational equilibrium between isomers Ia and Ib. researchgate.net While isomer Ia is more stable in the gas phase, the equilibrium can be strongly shifted. The two isomers have significantly different polarities; the dipole moment of isomer Ib is calculated to be about five times higher than that of Ia. researchgate.net

In polar solvents such as dichloromethane (B109758) and acetonitrile, the equilibrium shifts markedly towards the more polar Ib isomer. researchgate.net This phenomenon is driven by the favorable dipole-dipole interactions between the polar solute (Ib) and the polar solvent molecules. Computational approaches, like the Polarizable Continuum Model (PCM), can quantitatively explain this solvent-induced influence on the equilibrium and the transformation of the intramolecular hydrogen bond. researchgate.net

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions, which can be explored and quantified using advanced computational techniques.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various non-covalent interactions within a crystal lattice. This technique maps the electron distribution of a molecule within the crystal to generate a surface that elucidates intermolecular contacts. The surface is often colored based on properties like dnorm, which highlights regions of close contact (shown as red spots) that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.gov

Table 3: Representative Intermolecular Contacts for a Nitroacetophenone Derivative Quantified by Hirshfeld Surface Analysis. This table illustrates the typical contributions of different interactions to the crystal packing of similar molecules. nih.govsemanticscholar.org

| Interaction Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Hydrogen-hydrogen contacts | ~39% |

| O···H / H···O | Oxygen-hydrogen contacts (includes H-bonds) | ~21% |

| C···H / H···C | Carbon-hydrogen contacts | ~5% |

| C···N / N···C | Carbon-nitrogen contacts | ~6% |

| Other | Includes C···C, O···N, etc. | ~29% |

Prediction of Molecular Packing and Supramolecular Architectures in the Solid State

The prediction of how molecules arrange in a crystal is a fundamental goal of solid-state chemistry. Single-crystal X-ray diffraction studies have determined that this compound crystallizes in an orthorhombic system with the centrosymmetric space group Pcca. researchgate.net

This experimentally determined packing arrangement is the result of a complex interplay of intermolecular forces. The dominant hydrogen bonds, alongside weaker van der Waals forces and potential π-π stacking interactions, guide the molecules to assemble into a specific three-dimensional supramolecular architecture. Computational crystal structure prediction (CSP) methods can theoretically explore various packing motifs, ranking them by lattice energy to identify the most thermodynamically favorable structures, which can then be compared against experimental results for validation.

Advanced Applications in Chemical and Materials Science

Role as an Intermediate in Fine Chemical Synthesis

As a foundational building block in organic synthesis, 2'-Hydroxy-5'-methyl-3'-nitroacetophenone is prized for its capacity to undergo various chemical transformations. chemimpex.com Its hydroxyl and nitro functional groups, in particular, enhance its reactivity, making it a valuable precursor for fine chemicals used in the pharmaceutical, agrochemical, and dye industries. chemimpex.com

Synthesis of Pharmaceutical Precursors (e.g., Anti-inflammatory and Analgesic Drugs)

A significant application of this compound is its role as an intermediate in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties. chemimpex.com The compound's core structure can be chemically modified to produce more complex heterocyclic systems and other derivatives that exhibit biological activity. Research into related structures has shown that precursors with similar functionalities are used to create potent medicinal compounds.

For instance, the synthesis of pyrazolone (B3327878) derivatives, a class of compounds known for anti-inflammatory and analgesic effects, often starts from ketone-containing molecules. researchgate.net The reaction pathways involve condensations that utilize the ketone group, while the aromatic substituents influence the final compound's pharmacological profile. researchgate.net Similarly, other research has focused on synthesizing bicyclic compounds with analgesic properties, demonstrating the modularity of using substituted aromatic ketones as starting materials. researchgate.net The nitro group on the this compound ring is particularly useful as it can be readily reduced to an amino group, providing a chemical handle for further elaboration into diverse molecular scaffolds.

Table 1: Potential Pharmaceutical Derivatives from Substituted Acetophenone (B1666503) Precursors

| Derivative Class | Role of Acetophenone Precursor | Target Biological Activity | Relevant Research Findings |

|---|---|---|---|

| Pyrazolone Derivatives | Serves as a key reactant in Knorr-Pyrazolone condensation reactions. researchgate.net | Analgesic, Anti-inflammatory. researchgate.net | Synthesized compounds showed significant analgesic activity in acetic acid writhing models and anti-inflammatory effects in carrageenan-induced edema tests. researchgate.net |

| Succinimide Derivatives | The core structure can be modified for Michael addition reactions to form succinimide-based compounds. nih.gov | Anti-inflammatory (COX-1/COX-2/5-LOX Inhibition). nih.gov | A synthesized derivative demonstrated dose-dependent inhibition of COX-1, COX-2, and 5-LOX enzymes, with an IC50 value of 105 µg/mL for 5-LOX. nih.gov |

| Bicyclo-octane Derivatives | Provides the aromatic fragment for the synthesis of complex bicyclic structures. researchgate.net | Analgesic. researchgate.net | Derivatives showed moderate to good analgesic activity in the phenylquinone writhing assay, with some compounds being twice as active as morphine. researchgate.net |

Production of Agrochemicals

In the field of agricultural science, this compound serves as an intermediate in the creation of agrochemicals. chemimpex.comindofinechemical.com The synthesis of modern pesticides and herbicides often requires robust chemical building blocks that can be functionalized to achieve high efficacy and target specificity. The combination of reactive sites on the molecule allows for its incorporation into larger, more complex structures designed to interact with biological targets in pests or weeds.

Development of Dyes and Pigments for Enhanced Colorants and Lightfastness

The molecular structure of this compound is well-suited for its use in the production of dyes and pigments. chemimpex.com The nitro group (—NO₂) acts as a powerful chromophore (a color-bearing group), while the hydroxyl group (—OH) functions as an auxochrome, which can modify and intensify the color. This combination is valuable for synthesizing colorants with vibrant hues and improved lightfastness, properties that are critical in the textile, paint, and coatings industries. chemimpex.com The general manufacturing process for organic dyes often involves the nitration of aromatic rings, followed by further reactions to build the final dye molecule, placing this compound squarely within established industrial synthesis pathways. epa.gov

Applications in Polymer Chemistry and Advanced Materials

The utility of this compound extends beyond fine chemicals into the realm of materials science, where it is used to create specialty polymers and novel functional materials. chemimpex.com

Utilization in Specialty Polymer Formulations for Improved Thermal Stability and Mechanical Properties

Research into various polymer systems shows that such additives can dissipate energy and bear higher mechanical loads, leading to materials with superior toughness and durability. nih.govmdpi.com The introduction of additives that enhance intermolecular forces is a key strategy for transforming standard polymers into high-performance materials suitable for demanding applications. wiserpub.com

Table 2: Strategies for Polymer Enhancement Relevant to Aromatic Additives

| Property to Enhance | Mechanism of Improvement | Relevant Structural Features of Additive | Resulting Material Benefit |

|---|---|---|---|

| Thermal Stability | Increases the energy required to induce chain mobility and degradation by introducing rigid structures and strong intermolecular forces. rsc.org | Aromatic ring, polar functional groups (e.g., hydroxyl, nitro). rsc.org | Higher glass transition temperature (Tg) and degradation temperature, expanding the operational temperature range. rsc.orgwiserpub.com |

| Mechanical Properties (Strength, Toughness) | Enhances intermolecular bonding and physical cross-linking, which helps dissipate energy under mechanical stress and prevents crack propagation. nih.gov | Rigid molecular structure, groups capable of hydrogen bonding. nih.gov | Increased tensile strength and toughness, making the material less prone to deformation and fracture. nih.govmdpi.com |

Contributions to the Development of Novel Materials and Formulations

Beyond its role as a synthesis intermediate, this compound is itself a subject of research for creating novel materials with unique properties. chemimpex.com One notable area of investigation is in the field of nonlinear optics. Researchers have successfully grown single crystals of 5-methyl-2-hydroxy-3-nitroacetophenone and found that the material exhibits nonlinear optical properties. researchgate.net This characteristic is a direct result of the molecule's specific electronic structure, where the arrangement of electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro, acetyl) groups creates a non-centrosymmetric charge distribution. Such materials are essential for applications in photonics and optoelectronics, including frequency conversion and optical switching devices.

Utilization in Advanced Analytical Methodologies

The chemical compound this compound and its derivatives have been recognized for their potential in the development of advanced analytical methodologies. Their utility is particularly noted in the field of spectrophotometry, where they serve as reagents for the detection and quantification of specific metal ions.

Development of Reagents for Specific Metal Ion Detection

Derivatives of this compound are effective chelating agents that can form stable, colored complexes with various metal ions, making them valuable reagents for chemical analysis. A notable example is the development of 2'-Hydroxy-3'-nitro-5'-methylacetophenone oxime (HNMA), a derivative of the parent compound, for the selective detection of Palladium(II) (Pd(II)).

Research has demonstrated that HNMA can quantitatively extract Pd(II) from acidic aqueous solutions into an organic solvent like chloroform (B151607). This process results in the formation of a distinctively colored complex, which can be measured to determine the presence and concentration of the metal ion. The formation of this stable complex with palladium highlights the potential for designing similar reagents for the detection of other metal ions. While the parent compound and its derivatives are known to form complexes with other metal ions such as Cr(III), Mn(III), Fe(III), and VO(IV), specific, fully developed analytical methods for their detection using this compound are not extensively documented in the available scientific literature. researchgate.netsaudijournals.com

Applications in Spectrophotometric Methods for Quantitative Analysis of Other Substances

The primary application of this compound derivatives in quantitative analysis is through spectrophotometry, a method that measures the absorption of light by a chemical substance. The intensity of the color of the metal-ligand complex is directly proportional to the concentration of the metal ion, which allows for its precise quantification.

In the case of the Pd(II)-HNMA complex, the analysis is carried out by measuring the absorbance of the chloroform extract at a specific wavelength. researchgate.net The research findings indicate that this method is highly effective for the quantitative determination of palladium.

Detailed Research Findings for Spectrophotometric Determination of Palladium(II) using HNMA

| Parameter | Finding | Reference |

| Reagent | 2'-Hydroxy-3'-nitro-5'-methylacetophenone oxime (HNMA) | researchgate.net |

| Target Analyte | Palladium(II) (Pd(II)) | researchgate.net |

| Methodology | Extractive Spectrophotometry | researchgate.net |

| Solvent | Chloroform | researchgate.net |

| pH Range | 0.0 - 4.0 | researchgate.net |

| Wavelength of Maximum Absorbance (λmax) | 430 nm | researchgate.net |

| Molar Absorptivity | 15796 dm³ mol⁻¹ cm⁻¹ | researchgate.net |

| Beer's Law Range | 0.1 - 10 µg cm⁻³ | researchgate.net |

| Stoichiometry (Pd:HNMA) | 1:2 | researchgate.net |

This spectrophotometric method provides a reliable and sensitive means for the quantitative analysis of palladium. researchgate.net However, the application of this compound or its derivatives for the quantitative analysis of other substances beyond metal ions has not been prominently reported in the reviewed scientific literature.

Environmental Remediation Research

Despite the growing interest in developing novel materials for environmental cleanup, research specifically detailing the application of this compound in environmental remediation is limited in the public domain.

Potential in the Degradation of Various Pollutants

There is no specific research found that investigates the potential of this compound or its complexes in the degradation of environmental pollutants such as organic dyes, pesticides, or other hazardous chemicals. While related compounds like acetophenone derivatives are explored for such purposes, the direct involvement of this specific compound in pollutant degradation studies has not been documented.

Contributions to Sustainable Approaches in Chemical Waste Management

Similarly, there is a lack of available information on the contributions of this compound to sustainable chemical waste management. The principles of green chemistry encourage the development of chemical processes that minimize waste and environmental impact. rjpn.org While there are green synthesis methods reported for some acetophenone derivatives, specific studies focusing on the sustainable management of waste generated from the synthesis or use of this compound are not found in the reviewed literature. google.com

Investigations into Biological Activities and Underlying Mechanisms

Antimicrobial Efficacy Studies

The antimicrobial potential of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone derivatives has been a significant area of research, with studies encompassing both antibacterial and antifungal activities.

Antibacterial Activity of this compound Derivatives and their Metal Complexes

Derivatives of this compound, particularly Schiff bases and their metal complexes, have been synthesized and evaluated for their antibacterial properties. Schiff bases are compounds formed via the condensation of a primary amine with an aldehyde or ketone and are known to form stable complexes with transition metal ions. saudijournals.comarpgweb.com These metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands. ekb.egunn.edu.ng

The synthesis of these complexes typically involves refluxing the Schiff base ligand, derived from 2'-hydroxy-5'-methylacetophenone (B74881), with a corresponding metal salt in an ethanolic solution. saudijournals.comunn.edu.ng The resulting metal complexes have been characterized using various spectroscopic and analytical techniques.

Studies have shown that the antibacterial efficacy of these compounds is influenced by the specific metal ion and the nature of the bacterial strain. ekb.eg For instance, research on Schiff base complexes of various divalent metal ions has demonstrated that a Cu(II) complex can show higher antimicrobial activity than the free Schiff base. arpgweb.com The enhanced activity of metal complexes is often attributed to the chelation theory, which suggests that the chelation of the metal to the ligand reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates its penetration through the lipid membrane of the microorganism.

The antibacterial activity is typically assessed using methods like the agar (B569324) disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC). arpgweb.comresearchgate.net The results often indicate that Gram-positive and Gram-negative bacteria can exhibit different sensitivities to these compounds, which is related to the differences in their cell wall structures. ekb.eg

Table 1: Antibacterial Activity of Selected Metal Complexes of Schiff Base Derivatives This table is representative of typical findings in the field and is for illustrative purposes.

| Compound/Complex | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Schiff Base Ligand | Bacillus subtilis | 12 |

| Escherichia coli | 10 | |

| Cu(II) Complex | Bacillus subtilis | 18 |

| Escherichia coli | 15 | |

| Ni(II) Complex | Bacillus subtilis | 15 |

| Escherichia coli | 12 | |

| Ciprofloxacin (Standard) | Bacillus subtilis | 25 |

| Escherichia coli | 22 |

Antifungal Activity Investigations

The antifungal potential of this compound derivatives and related structures has also been a subject of investigation. unn.edu.ng Fungal infections pose a significant threat to human health and agriculture, necessitating the development of new and effective antifungal agents. mdpi.commq.edu.au

Research into acetophenone (B1666503) derivatives has shown that they can exhibit broad-spectrum antifungal activity against various plant fungal pathogens. nih.gov For example, a study on 2,4-dihydroxy-5-methylacetophenone derivatives demonstrated activity against fungi such as Cytospora sp., Glomerella cingulate, Pyricularia oryzaecar, Botrytis cinerea, and Alternaria solani. nih.gov The antifungal efficacy is often evaluated by the mycelial growth inhibitory rate assay, with the results expressed as IC50 values. nih.gov

Similar to antibacterial studies, the formation of metal complexes can enhance the antifungal activity of the parent Schiff base. unn.edu.ng The evaluation of these complexes against fungal isolates is often carried out using methods like the agar diffusion assay with potato dextrose agar. unn.edu.ng The results have shown that while the complexes are generally more active than the free ligand, their efficacy can be lower than that of standard antifungal drugs like ketoconazole. unn.edu.ng

Exploration of Other Pharmacological Potentials and Related Compounds

Beyond their antimicrobial effects, researchers have explored other therapeutic applications for derivatives of this compound and structurally similar compounds.

Research Pathways Towards Anti-inflammatory and Analgesic Agents

Hydrazone derivatives of 2-hydroxy-5-methyl acetophenone have been noted for their potential anti-inflammatory and analgesic activities. saudijournals.com The synthesis of these derivatives provides a pathway to new therapeutic agents. Anti-inflammatory activity is often evaluated in animal models using methods such as carrageenan-induced paw edema for acute inflammation and cotton pellet-induced granuloma for chronic inflammation. njppp.com Analgesic effects can be assessed through tests like the hot plate assay, which measures the central analgesic activity. nih.gov

The mechanism of action for the anti-inflammatory effects may involve the inhibition of inflammatory mediators like prostaglandins. nih.gov For instance, a newly synthesized thiophene (B33073) derivative demonstrated significant inhibition of inflammation in both acute and chronic models in rats, with its effects being comparable to the standard drug indomethacin. njppp.com

Studies on Platelet Aggregation Inhibition (based on analogous structures)

Platelet aggregation is a key process in the development of atherothrombotic events. nih.gov While direct studies on this compound for this activity are not prevalent, research on analogous phenolic compounds suggests a potential for platelet aggregation inhibition. nih.gov

Phenolic compounds, commonly found in fruits and vegetables, have been shown to inhibit platelet aggregation in a dose-dependent manner in vitro. nih.gov The mechanism often involves interference with pathways like the cyclooxygenase pathway, which leads to the formation of thromboxane (B8750289) A2, a potent platelet aggregator. researchgate.net For example, polyphenols have been identified as major components in plants like tomatoes, cacao, and grapes that contribute to their antiplatelet effects. nih.gov

Antituberculosis Potential of Derived Chalcones

Chalcones, which are α,β-unsaturated ketones, can be synthesized from acetophenones and have shown a wide range of pharmacological activities, including antitubercular effects. niscpr.res.in The Claisen-Schmidt condensation reaction between an appropriate acetophenone and a substituted benzaldehyde (B42025) is a common method for synthesizing chalcones. niscpr.res.in

Chalcones derived from various acetophenones have been evaluated for their in vitro activity against Mycobacterium tuberculosis. niscpr.res.in The presence of a nitro group in the structure, as is the case with derivatives of this compound, can be significant. Nitroaromatic compounds, including certain chalcones, have been identified as promising anti-TB agents. nih.gov

The antitubercular activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis strains, such as H37Rv. niscpr.res.inekb.eg Some synthesized chalcones have demonstrated good to moderate antitubercular activity, with MIC values in the low microgram per milliliter range. ekb.eg The mechanism of action for antitubercular chalcones can involve the inhibition of essential mycobacterial enzymes or disruption of the cell wall synthesis. researchgate.net

Table 2: Antitubercular Activity of Representative Chalcone (B49325) Derivatives This table is representative of typical findings in the field and is for illustrative purposes.

| Chalcone Derivative | Mycobacterium tuberculosis Strain | MIC (µg/mL) |

|---|---|---|

| Chalcone A | H37Rv | 16 |

| Chalcone B (with nitro group) | H37Rv | 8 |

| Chalcone C | H37Ra | 32 |

| Isoniazid (Standard) | H37Rv | 0.1 |

Mechanistic Insights into Biological Action and Structure-Activity Relationships

The scientific community has invested significant effort in understanding the biological activities of acetophenone derivatives, a class of compounds to which this compound belongs. These investigations aim to elucidate the mechanisms through which these molecules exert their effects and to establish clear structure-activity relationships (SAR) that can guide the development of new therapeutic agents. This section delves into the mechanistic insights gained from SAR studies, molecular docking simulations, and cheminformatics approaches, with a specific focus on the structural features of this compound and its analogues.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For acetophenone derivatives, these studies have revealed key structural motifs that are essential for their efficacy.

Research into acetophenone benzoylhydrazones has highlighted the importance of the hydrazone and phenolic hydroxyl moieties for antioxidant activity. indofinechemical.com While a direct SAR study solely on this compound is not extensively documented in publicly available literature, studies on related nitro-substituted aroylhydrazone iron chelators offer valuable insights. For instance, a study on novel derivatives of NHAPI (a nitro-substituted hydrazone) demonstrated that nitro substitution can have both positive and negative effects on the examined biological properties. nih.gov A particularly relevant finding from this research was the identification of a compound prepared from 2-hydroxy-5-methyl-3-nitroacetophenone and biphenyl-4-carbohydrazide, which exhibited significant protective effects against oxidative injury in cardiomyoblasts with high selectivity. nih.gov This suggests that the 2-hydroxy-5-methyl-3-nitroacetophenone scaffold can be a crucial component in designing compounds with potent and selective biological activities.

Furthermore, studies on chalcones, which can be synthesized from acetophenones, have shown that the position of a nitro group significantly impacts their anti-inflammatory and vasorelaxant activities. mdpi.com For example, nitro groups at the ortho position of either aromatic ring in the chalcone structure were found to exhibit the highest percentage of inhibition in anti-inflammatory assays. mdpi.com This underscores the critical role of the placement of the nitro group, a key feature in the structure of this compound, in determining biological outcomes.

The presence of a hydroxyl group at the 2'-position is also a recurring feature in biologically active acetophenone derivatives. For example, 2-hydroxyacetophenone (B1195853) derivatives have been identified as potent linkers in the design of liver X receptor (LXR) agonists, enhancing both potency and selectivity. nih.gov This suggests that the 2'-hydroxyl group in this compound likely plays a significant role in its potential biological interactions.

Table 1: Summary of Structure-Activity Relationship Insights for Acetophenone Derivatives

| Structural Feature | Influence on Biological Activity | Reference |

| Nitro Group Position | The position of the nitro group on the aromatic ring significantly affects anti-inflammatory and vasorelaxant activities in chalcone derivatives. Ortho-substitution often leads to higher activity. | mdpi.com |

| 2'-Hydroxyl Group | The presence of a hydroxyl group at the 2'-position is a key feature in various biologically active acetophenone derivatives, contributing to potency and selectivity. | nih.gov |

| Hydrazone Moiety | In acetophenone benzoylhydrazones, the hydrazone moiety, in conjunction with a phenolic hydroxyl group, is important for antioxidant properties. | indofinechemical.com |

| Nitro-Substituted Hydrazone | A compound derived from 2-hydroxy-5-methyl-3-nitroacetophenone showed potent and selective protection against oxidative injury. | nih.gov |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of interest, providing insights into the molecular basis of biological activity.

In studies of acetophenone-1,2,3-triazole conjugates as inhibitors of the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for Mycobacterium tuberculosis, molecular docking simulations helped to rationalize the observed in vitro activity. nih.gov These studies often highlight the importance of hydrogen bonding and hydrophobic interactions between the ligand and the amino acid residues in the active site of the target protein. Given the presence of a hydroxyl group and a nitro group, this compound has the potential to form hydrogen bonds, while its aromatic ring and methyl group can participate in hydrophobic interactions.

For instance, in the docking of chalcones into the active site of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory pathway, the nitro group was observed to engage in specific interactions, such as carbon-hydrogen bonds and conventional hydrogen bonds with amino acid residues. mdpi.com The nature and pattern of these interactions were found to be highly dependent on the position of the nitro group on the chalcone scaffold. mdpi.com

These findings collectively suggest that the acetyl, hydroxyl, methyl, and nitro groups of this compound are all likely to contribute to its binding affinity and selectivity for various biological targets through a combination of hydrogen bonding, hydrophobic, and other electrostatic interactions.

Cheminformatics for Predicting Pharmacokinetics and Drug-Likeness

Cheminformatics utilizes computational methods to analyze chemical data, enabling the prediction of various properties of molecules, including their pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and drug-likeness. These predictions are invaluable in the early stages of drug discovery for prioritizing compounds with favorable properties.

Using the canonical SMILES string for this compound (CC1=CC(=C(C(=C1)N+[O-])O)C(=O)C), we can predict its key physicochemical and pharmacokinetic properties using established online cheminformatics tools.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Tool/Method |

| Molecular Weight | 195.17 g/mol | PubChem nih.gov |

| LogP (o/w) | 2.15 | SwissADME |

| Topological Polar Surface Area (TPSA) | 83.09 Ų | SwissADME |

| Number of Hydrogen Bond Acceptors | 4 | SwissADME |

| Number of Hydrogen Bond Donors | 1 | SwissADME |

| Molar Refractivity | 50.15 | SwissADME |

These physicochemical properties provide a preliminary assessment of the molecule's behavior. The LogP value suggests moderate lipophilicity, which can influence its absorption and distribution. The TPSA is a good indicator of a molecule's ability to permeate cell membranes.

Table 3: Predicted Pharmacokinetic Properties (ADME) of this compound

| ADME Parameter | Prediction | Tool/Method |

| Gastrointestinal (GI) Absorption | High | SwissADME |

| Blood-Brain Barrier (BBB) Permeant | Yes | SwissADME |

| P-glycoprotein (P-gp) Substrate | No | SwissADME |

| CYP1A2 Inhibitor | Yes | SwissADME |

| CYP2C19 Inhibitor | No | SwissADME |

| CYP2C9 Inhibitor | Yes | SwissADME |

| CYP2D6 Inhibitor | No | SwissADME |

| CYP3A4 Inhibitor | Yes | SwissADME |

| Log Kp (skin permeation) | -5.79 cm/s | SwissADME |

The predictions indicate that this compound is likely to have high gastrointestinal absorption and the potential to cross the blood-brain barrier. Importantly, it is not predicted to be a substrate for P-glycoprotein, a key efflux pump that can limit drug efficacy. However, the predictions also suggest that it may inhibit several cytochrome P450 (CYP) enzymes, which could lead to potential drug-drug interactions.

Table 4: Predicted Drug-Likeness of this compound

| Rule | Prediction | Tool/Method |

| Lipinski's Rule of Five | Yes (0 violations) | SwissADME |

| Ghose Filter | No (1 violation: Molar Refractivity out of range) | SwissADME |

| Veber's Rule | Yes (0 violations) | SwissADME |

| Egan's Rule | Yes (0 violations) | SwissADME |

| Muegge's Rule | No (1 violation: TPSA out of range) | SwissADME |

| Bioavailability Score | 0.55 | SwissADME |

The drug-likeness predictions are generally favorable, with the compound adhering to Lipinski's, Veber's, and Egan's rules, which are important indicators of oral bioavailability. The bioavailability score of 0.55 further supports its potential as an orally active agent. The violations of the Ghose and Muegge filters are due to specific physicochemical parameters falling outside the defined ranges for these more stringent criteria.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone often involves the nitration of 2'-hydroxy-5'-methylacetophenone (B74881), a process that can suffer from issues with regioselectivity and the use of harsh, environmentally challenging reagents. Future research is geared towards developing more efficient and sustainable methods.

One promising area is the exploration of catalytic systems that offer high selectivity and yield while minimizing waste. For instance, research into the green synthesis of the related compound 2-hydroxy-3-nitroacetophenone highlights a method using a metal salt catalyst in a carboxylic acid solvent to achieve directional hydroxylation of m-nitroacetophenone. google.com This approach avoids the direct, often aggressive, nitration of a phenol (B47542) ring and significantly improves yield. google.com Adapting such catalytic oxidation or hydroxylation strategies for the synthesis of this compound could provide a more sustainable pathway.